3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a dimethoxyphenethyl group
Preparation Methods
The synthesis of 3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Dimethoxyphenethyl Group: This step involves the alkylation of the piperazine ring with a dimethoxyphenethyl halide under basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of solvents like ethanol or dichloromethane .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and dimethoxyphenethyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
1-(4-BROMOPHENYL)-3-[4-(3-CHLOROPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE: This compound has a bromophenyl group instead of a dimethoxyphenethyl group, which may alter its chemical properties and biological activity.
2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: This compound features a triazole ring and different substituents, leading to distinct chemical and biological properties
The uniqueness of 3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O4/c1-31-21-8-3-17(15-22(21)32-2)9-10-28-23(29)16-20(24(28)30)27-13-11-26(12-14-27)19-6-4-18(25)5-7-19/h3-8,15,20H,9-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGDUWVETQYTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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